molecular formula C14H8F2N2O B3189423 2,5-Bis(4-fluorophenyl)-1,3,4-oxadiazole CAS No. 324-81-2

2,5-Bis(4-fluorophenyl)-1,3,4-oxadiazole

Cat. No.: B3189423
CAS No.: 324-81-2
M. Wt: 258.22 g/mol
InChI Key: WYQRIUQJMLUJMA-UHFFFAOYSA-N
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Description

2,5-Bis(4-fluorophenyl)-1,3,4-oxadiazole (BFPOx) is a heterocyclic compound featuring a central 1,3,4-oxadiazole ring substituted with two 4-fluorophenyl groups at the 2 and 5 positions. Its synthesis involves a nucleophilic substitution reaction between 4-fluorobenzoic acid and hydrazine sulfate under polyphosphoric acid catalysis . BFPOx is notable for its dual applications in materials science and antimicrobial research. Biologically, sulfone derivatives of BFPOx, such as 2-(methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole, demonstrate exceptional antibacterial activity against Xanthomonas oryzae (Xoo), the causative agent of rice bacterial leaf blight, outperforming commercial agents like bismerthiazole .

Properties

CAS No.

324-81-2

Molecular Formula

C14H8F2N2O

Molecular Weight

258.22 g/mol

IUPAC Name

2,5-bis(4-fluorophenyl)-1,3,4-oxadiazole

InChI

InChI=1S/C14H8F2N2O/c15-11-5-1-9(2-6-11)13-17-18-14(19-13)10-3-7-12(16)8-4-10/h1-8H

InChI Key

WYQRIUQJMLUJMA-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NN=C(O2)C3=CC=C(C=C3)F)F

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)C3=CC=C(C=C3)F)F

Other CAS No.

324-81-2

solubility

0.3 [ug/mL]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical Properties

The electronic and steric properties of substituents on the oxadiazole ring significantly influence melting points and solubility. Key examples include:

Compound Name Substituents Melting Point (°C) Key Applications Reference
2,5-Bis(4-fluorophenyl)-1,3,4-oxadiazole 4-Fluorophenyl Not reported Polymers, antimicrobials
2,5-Bis(4-methoxyphenyl)-1,3,4-oxadiazole 4-Methoxyphenyl 159–161 Material intermediates
2,5-Bis(2,2,2-trifluoroethoxy)phenyl derivatives (5l, 5m, 5n) Trifluoroethoxy, halogenated aryl 67–108 Antitumor research
2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole 4-Bromophenyl Not reported OLED materials
  • Electron-withdrawing groups (e.g., -F, -Br) enhance thermal stability and electronic properties, making these compounds suitable for optoelectronic devices .
  • Methoxy groups increase solubility but reduce thermal resistance, as seen in 2,5-Bis(4-methoxyphenyl)-1,3,4-oxadiazole .

Antimicrobial Efficacy

BFPOx derivatives exhibit superior antibacterial activity compared to structurally related oxadiazoles:

Compound Name Target Pathogen EC50 (μg/mL) Reference
2-(Methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole Xanthomonas oryzae (Xoo) 9.89
Bismerthiazole (Commercial Agent) Xoo 92.61
2,5-Bis(2-methoxyphenyl)-1,3,4-oxadiazole N/A (Corrosion inhibitor) N/A
2,5-Bis(4-chlorophenyl)-1,3,4-oxadiazole Antitumor (LN229 cells) Not reported
  • The sulfone derivative of BFPOx disrupts bacterial exopolysaccharide (EPS) biosynthesis by inhibiting genes like gumB (94.88% suppression) and gumM (86.76% suppression), critical for Xoo pathogenicity .
  • In contrast, chlorophenyl analogs (e.g., compound 5n) show cytotoxic effects in glioblastoma cells but lack specificity for bacterial targets .

Electronic and Optoelectronic Performance

BFPOx and its analogs are pivotal in designing organic light-emitting diodes (OLEDs) and thermally activated delayed fluorescence (TADF) materials:

Compound Name Application Key Performance Metrics Reference
2PXZ-OXD (Phenoxazine-oxadiazole derivative) Green TADF emitter EQE: 14.9%; PLQY: High
2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole OLED component Enhanced electron transport
BFPOx-based polymers (VALPOx, Ox-Q) High-performance polymers Thermal stability >300°C
  • BFPOx’s fluorophenyl groups improve electron-deficient character, making it ideal for charge-transport layers in OLEDs .
  • Bromophenyl analogs offer tunable bandgaps but require higher synthetic costs compared to BFPOx .

Q & A

Basic Questions

Q. What are the optimized synthetic routes for 2,5-bis(4-fluorophenyl)-1,3,4-oxadiazole, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via cyclization of substituted hydrazides or through Wittig-Horner reactions. For example, refluxing 4-fluorophenyl-substituted precursors with acetic acid as a catalyst (similar to methods used for nitrophenyl analogs) achieves yields of 65–81% . Temperature control (e.g., 80–100°C) and solvent selection (e.g., ethanol or dichloromethane) are critical to avoid side reactions .

Q. How is this compound characterized structurally, and what analytical techniques are essential?

  • Methodology : Use a combination of:

  • FT-IR spectroscopy to confirm the oxadiazole ring (C=N stretching at ~1600 cm⁻¹ and N–O at ~950 cm⁻¹) .
  • Single-crystal X-ray diffraction to determine dihedral angles between aromatic rings (e.g., 1.77–72.15° for fluorophenyl analogs) and intermolecular interactions like C–H⋯F .
  • Elemental analysis (C, H, N) to validate purity (>98%) .

Q. What solvents are optimal for dissolving this compound in experimental settings?

  • Methodology : The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in water. For coordination chemistry, dichloromethane (CH₂Cl₂) is preferred due to its inertness and compatibility with Ag(I) and other metal salts .

Advanced Research Questions

Q. How does this compound function in coordination polymers, and what structural motifs arise?

  • Methodology : The oxadiazole’s rigid bidentate structure enables coordination with transition metals (e.g., Ag(I)) to form 1D or 2D polymers. For example, AgNO₃ reacts with the ligand in CH₂Cl₂ to yield polymers characterized by π-π stacking (3.5–4.0 Å) and argentophilic interactions (Ag⋯Ag ~3.2 Å). Stability is enhanced by fluorophenyl groups’ electron-withdrawing effects .

Q. What contradictions exist in reported biological activities of fluorophenyl-1,3,4-oxadiazoles, and how can they be resolved?

  • Methodology : While some studies highlight insecticidal activity (e.g., LC₅₀ = 12 µM against house flies), others report weak antimicrobial effects. To reconcile this:

  • Compare substituent effects: Fluorine’s electronegativity may enhance insecticidal activity but reduce membrane permeability in bacterial assays .
  • Use standardized bioassays (e.g., OECD guidelines) to control variables like solvent carriers and microbial strains .

Q. How do photophysical properties of this compound compare to methoxy or amino-substituted analogs?

  • Methodology : Fluorophenyl derivatives exhibit blue-shifted absorption (λ_max ~300 nm) versus methoxy analogs (λ_max ~350 nm) due to reduced electron-donating capacity. Two-photon absorption cross-sections (σ₂) are lower (~50 GM) compared to push-pull systems with dimethylamino groups (σ₂ > 200 GM) .

Q. What strategies improve the thermal stability of oxadiazole-based materials for optoelectronic applications?

  • Methodology : Incorporate fluorophenyl groups to enhance thermal decomposition temperatures (T_d > 300°C). Co-crystallization with metal ions (e.g., Zn(II)) further increases stability by forming rigid networks .

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